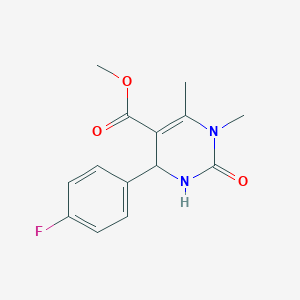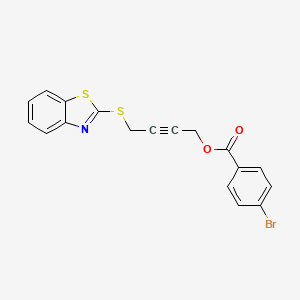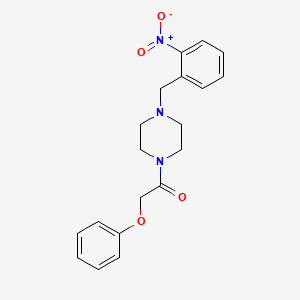![molecular formula C19H14N4O2 B5005647 5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)
5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PFI-3 and has been found to have a range of biochemical and physiological effects on various systems in the body.
Mecanismo De Acción
The mechanism of action of PFI-3 involves the inhibition of the histone methyltransferase SETD7. This enzyme is responsible for the methylation of histone H3 at lysine 4, which is involved in the regulation of gene expression. PFI-3 binds to the active site of SETD7 and prevents the transfer of the methyl group to the histone substrate. This results in a decrease in the methylation of histone H3 and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
PFI-3 has been found to have a range of biochemical and physiological effects on various systems in the body. In addition to its effects on SETD7 and the GABA receptor, PFI-3 has also been shown to inhibit the activity of the protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. PFI-3 has also been found to have anti-inflammatory effects, where it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFI-3 is its specificity for SETD7, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of PFI-3 is its relatively low potency, which may require higher concentrations for effective inhibition. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on PFI-3. One area of interest is the development of more potent and selective inhibitors of SETD7, which may have greater therapeutic potential for diseases associated with dysregulated gene expression. Another area of interest is the investigation of PFI-3 in combination with other epigenetic modifiers, which may have synergistic effects on gene expression. Finally, the potential applications of PFI-3 in the field of neurobiology, particularly in the modulation of GABA receptor activity, warrant further investigation.
Métodos De Síntesis
The synthesis method for PFI-3 involves a multi-step process that includes the use of various chemical reagents and solvents. The first step involves the reaction of 3-bromo-1H-pyrazole with 3-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst to form 3-(1H-pyrazol-3-yl)phenylboronic acid. This intermediate is then reacted with 3-chloropyridine in the presence of a base to form 5-(3-(1H-pyrazol-3-yl)phenyl)-3-pyridinyl-2-furanone. The final step involves the reaction of this intermediate with trifluoroacetic anhydride to form the trifluoroacetate salt of PFI-3.
Aplicaciones Científicas De Investigación
PFI-3 has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of epigenetics, where PFI-3 has been shown to inhibit the activity of the histone methyltransferase SETD7. This enzyme is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and diabetes. PFI-3 has also been found to have potential applications in the field of neurobiology, where it has been shown to modulate the activity of the GABA receptor. This receptor is involved in the regulation of neuronal activity and has been implicated in various neurological disorders, including epilepsy and anxiety.
Propiedades
IUPAC Name |
5-[3-(1H-pyrazol-5-yl)phenyl]-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(22-15-5-2-9-20-12-15)18-7-6-17(25-18)14-4-1-3-13(11-14)16-8-10-21-23-16/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDRAUSVBDLGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5005565.png)
![ethyl 2-methyl-6-oxo-5-{[(1-phenylethyl)amino]carbonyl}-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5005568.png)


![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005598.png)
![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5005609.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5005611.png)

![2-(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5005622.png)
![3-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5005623.png)
![N~2~-(3-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005629.png)
![1-[3-amino-2-(4-bromobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5005646.png)

![2-[(2-fluorobenzoyl)amino]-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5005659.png)